molecular formula C13H25N3O3 B14778452 tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate

Cat. No.: B14778452
M. Wt: 271.36 g/mol
InChI Key: LMXQUWGOYXMJNM-UHFFFAOYSA-N
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Description

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an aminopropanoyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with an appropriate aminopropanoyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1-aminopropan-2-yl)carbamate
  • tert-butyl 3-bromopropylcarbamate
  • N-Boc-ethylenediamine

Uniqueness

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate is unique due to its specific structural features, such as the combination of tert-butyl, aminopropanoyl, and pyrrolidinyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-6-5-10(8-16)7-15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)

InChI Key

LMXQUWGOYXMJNM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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